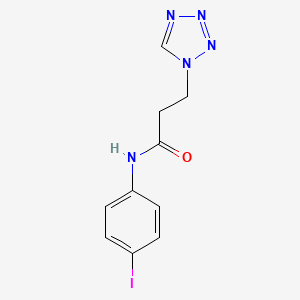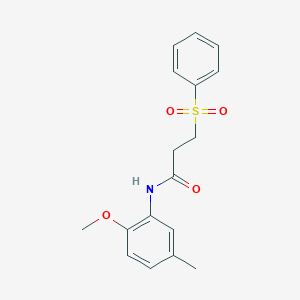![molecular formula C19H16N2O3 B4416165 N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4416165.png)
N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide, also known as PBOX-15, is a small molecule compound that has gained attention in recent years due to its potential use in cancer treatment. PBOX-15 is a member of the benzodioxole family of compounds, which have been shown to exhibit anti-cancer properties.
Mechanism of Action
N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide is thought to exert its anti-cancer effects by binding to and inhibiting the activity of a specific protein called tubulin. Tubulin is a key component of the cellular cytoskeleton, which is responsible for maintaining cell shape and aiding in cell division. By inhibiting tubulin activity, this compound disrupts the cytoskeleton and prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may have implications for other diseases such as arthritis and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide is that it exhibits selective toxicity towards cancer cells, leaving normal cells relatively unaffected. This makes it a promising candidate for cancer treatment. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide. One area of interest is in developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is in exploring the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Additionally, further research is needed to better understand the molecular mechanisms underlying this compound's anti-cancer effects and to identify potential biomarkers that could be used to predict patient response to the compound.
Scientific Research Applications
N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide has been shown to exhibit anti-cancer properties in a number of different cancer cell lines, including breast, prostate, and lung cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unaffected. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell division.
properties
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(15-5-8-17-18(11-15)24-13-23-17)20-12-14-3-6-16(7-4-14)21-9-1-2-10-21/h1-11H,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPXBQQORRSJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4416085.png)

![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4416092.png)

![4',4',6',8'-tetramethyl-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4416101.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4416112.png)
![9-(3,5-difluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4416117.png)

![N-(2-ethoxyphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4416127.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-benzimidazole](/img/structure/B4416136.png)
![7-(4-chlorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416137.png)
![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4416154.png)